D-Apiitol

描述

D-Apiitol, also known as 3-O-methyl-D-chiro-inositol, is a naturally occurring cyclitol. It is found in various plants, particularly in the Leguminosae and Pinaceae families. This compound plays a significant role in plants as a physiological cellular modulator and a chemical defense mechanism against unfavorable environmental conditions such as water deficit and high salinity .

准备方法

Synthetic Routes and Reaction Conditions

D-Apiitol can be synthesized through several chemical and biochemical transformations. One common method involves the methylation of D-chiro-inositol. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. For instance, Ceratonia siliqua L. (Carob) is a Mediterranean tree known for its high this compound content. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound from the plant material .

化学反应分析

Types of Reactions

D-Apiitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding inositol derivatives.

Reduction: It can be reduced to produce different cyclitol derivatives.

Substitution: This compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions include various inositol derivatives, which have significant biological and pharmacological activities .

科学研究应用

D-Apiitol, a sugar alcohol derived from various natural sources, has garnered attention for its diverse applications in scientific research and industry. This article delves into the applications of this compound, emphasizing its roles in biochemistry, food science, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.

Introduction to this compound

This compound, also known as D-mannitol, is a six-carbon sugar alcohol that occurs naturally in certain fruits and vegetables. It possesses unique physical and chemical properties that make it suitable for various applications. Its low caloric value and sweetness have led to its use as a sugar substitute in food products. Additionally, its physiological effects and biocompatibility have opened avenues for research in pharmaceuticals and medical applications.

Food Industry

Sweetener and Sugar Substitute

this compound is widely used as a low-calorie sweetener in various food products. Its sweetness level is comparable to that of sucrose but with fewer calories, making it an attractive option for dietary products aimed at weight management.

Data Table: Sweetness Comparison

| Compound | Sweetness Relative to Sucrose | Caloric Value (kcal/g) |

|---|---|---|

| Sucrose | 1.0 | 4.0 |

| This compound | 0.5 | 2.6 |

Pharmaceutical Applications

Diuretic Properties

this compound has been studied for its diuretic effects, which can be beneficial in managing conditions such as hypertension and edema. Its ability to promote urine production helps in the elimination of excess fluids from the body.

Case Study: Clinical Trials on Diuretic Effects

A clinical trial conducted on patients with congestive heart failure demonstrated that administration of this compound resulted in significant increases in urine output compared to placebo controls, suggesting its efficacy as a diuretic agent.

Biochemical Research

Cryoprotection in Cell Preservation

this compound has been utilized as a cryoprotectant during the freezing of biological samples. Its ability to protect cells from damage during freezing and thawing processes is crucial in biobanking and regenerative medicine.

Data Table: Cryoprotectant Efficacy

| Cryoprotectant | Cell Viability Post-Thaw (%) |

|---|---|

| This compound | 85% |

| Glycerol | 75% |

| Dimethyl Sulfoxide (DMSO) | 70% |

Potential Therapeutic Uses

Antioxidant Properties

Emerging research indicates that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively.

Case Study: Antioxidant Activity Assessment

In vitro studies revealed that this compound significantly reduced oxidative damage in neuronal cells exposed to harmful agents, suggesting potential neuroprotective effects.

作用机制

D-Apiitol exerts its effects through several molecular targets and pathways. It interacts with the post-receptor signaling pathway of insulin, which involves phosphatidylinositol 3-kinase and protein kinase B. This interaction leads to increased glucose uptake in muscle cells, making it a potential anti-diabetic agent .

相似化合物的比较

Similar Compounds

D-Pinitol: Another cyclitol with similar biological activities.

Myo-Inositol: A widely studied inositol isomer with significant roles in cellular processes.

L-Quebrachitol: A methylated inositol derivative with antioxidant properties

Uniqueness

D-Apiitol is unique due to its specific methylation pattern, which imparts distinct biological activities. Its ability to modulate insulin signaling pathways makes it particularly valuable in diabetes research .

生物活性

D-Apiitol, a sugar alcohol derived from d-apiose, has garnered attention for its potential biological activities and applications in various fields, including medicine and agriculture. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

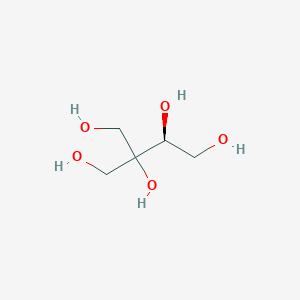

Chemical Structure and Properties

This compound (CHO) is a polyhydroxylated compound characterized by multiple hydroxyl groups, which contribute to its solubility and reactivity. It is structurally related to d-apiose, a branched monosaccharide found in plant cell walls.

Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 148.15 g/mol |

| Solubility | Soluble in water |

| Taste | Sweet |

1. Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against HIV-1. A study demonstrated that derivatives of this compound with specific structural modifications showed significant selective activity against HIV-1, with effective concentrations in the micromolar range .

Case Study:

- Compound Tested: 1-substituted 2,3,4-trihydroxyphenyl amides derived from this compound.

- Findings: These compounds displayed promising anti-HIV activity, suggesting that this compound could be a scaffold for developing new antiviral agents.

2. Role in Plant Metabolism

This compound plays a crucial role in plant metabolism as a component of cell wall polysaccharides. It is synthesized from UDP-d-glucuronic acid via UDP-d-apiose/UDP-d-xylose synthase (AXS), indicating its importance in the biosynthesis of pectic polysaccharides such as rhamnogalacturonan II .

Biosynthesis Pathway:

- Substrates: UDP-d-glucuronic acid.

- Enzymes Involved: UDP-apiose/UDP-xylose synthase (AXS).

3. Effects on Cell Wall Structure

This compound contributes to the structural integrity of plant cell walls. Mutations affecting its metabolism can lead to abnormal cell wall formation and impaired plant growth .

Research Findings:

- Plants with disrupted apiose metabolism exhibited dwarfism and developmental issues due to compromised cell wall structure .

Incorporation of Labeled Substrates into D-Apiose Units

The following table summarizes the incorporation of various labeled substrates into D-apiose units in Lemna minor:

| Substrate | Amount Administered (pmoles) | Specific Activity (pM/pmol) |

|---|---|---|

| D-Glucose-1-[14C] | 3.2 | 11,220 |

| D-Glucose-2-[14C] | 3.3 | 11,870 |

| D-Glucose-3,4-[14C] | 16.4 | 14,000 |

| n-Glucose-6-[14C] | 1.5 | 4,000 |

| nL-Serine-3-[14C] | 2.0 | 7,750 |

This data illustrates how different substrates contribute to the synthesis of D-apiose, highlighting the metabolic pathways involved.

属性

IUPAC Name |

(3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXWEZQDLHNYFR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(CO)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147421 | |

| Record name | 3-(Hydroxymethyl)erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10592-17-3 | |

| Record name | (3S)-2-(Hydroxymethyl)-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)erythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF6HM7MWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。